![molecular formula C32H38FN5 B2831689 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-23-5](/img/structure/B2831689.png)
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
“1-(4-Fluorobenzyl)piperazine” is a compound that has been used in the synthesis of a variety of biologically active molecules . It has been structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety as a key pharmacophoric feature for the inhibition of tyrosinase (TYR) from Agaricus bisporus (AbTYR) .
Molecular Structure Analysis
The molecular formula of “1-(4-Fluorobenzyl)piperazine” is C11H15FN2 . The average mass is 194.249 Da and the monoisotopic mass is 194.121933 Da .Scientific Research Applications
- Application : The compound acts as a competitive inhibitor of TYR from Agaricus bisporus (AbTYR). Specifically, the inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (IC50=0.18 μM) demonstrates 100-fold higher activity than the reference compound kojic acid (IC50=17.76 μM). Notably, it exerts antimelanogenic effects on B16F10 cells without cytotoxicity .
- Application : Among these derivatives, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic activities .
Tyrosinase Inhibition for Hyperpigmentation Disorders
Anti-Inflammatory and Analgesic Properties
Antibacterial Activity
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase (TYR) . Tyrosinase is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a crucial role in melanogenesis, a process that produces melanin, which is responsible for pigmentation in humans .
Mode of Action
This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The presence of the 4-fluorobenzylpiperazine moiety in the compound is a key pharmacophoric feature for the inhibition of tyrosinase .
Biochemical Pathways
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to produce eumelanin and pheomelanin . By inhibiting tyrosinase, this compound disrupts melanogenesis, leading to a decrease in melanin production .
Result of Action
The inhibition of tyrosinase by this compound results in an antimelanogenic effect . This means it can reduce the production of melanin, which could potentially be useful in the treatment of hyperpigmentation disorders in humans . It’s worth noting that one of the compounds in the same series exerted antimelanogenic effect on B16F10 cells in the absence of cytotoxicity .
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38FN5/c1-3-4-5-6-7-8-11-27-24(2)28(22-34)31-35-29-12-9-10-13-30(29)38(31)32(27)37-20-18-36(19-21-37)23-25-14-16-26(33)17-15-25/h9-10,12-17H,3-8,11,18-21,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECBJNGVBUIEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
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